![molecular formula C22H21F3N2O4 B609423 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)

2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide

描述

NAV 26,也称为2,3-二氢-3-氧代-2-(四氢-2H-吡喃-4-基)-N-[[4-(三氟甲氧基)苯基]甲基]-1H-异吲哚-1-羧酰胺,是一种选择性电压门控钠通道Nav1.7阻断剂。 该化合物在疼痛研究中显示出巨大潜力,因为它能够以0.37微摩尔的IC50抑制Nav1.7通道 .

准备方法

合成路线和反应条件

NAV 26的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括异吲哚核的形成、四氢-2H-吡喃-4-基的引入以及最后与三氟甲氧基苯基甲基的偶联。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

NAV 26的工业生产遵循类似的合成路线,但在更大的规模上。该过程针对效率、成本效益和安全性进行了优化。 这包括使用大型反应器、用于精确控制反应条件的自动化系统以及严格的质量控制措施,以确保最终产品的稳定性和纯度 .

化学反应分析

反应类型

NAV 26主要经历取代反应,因为存在反应性官能团。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

取代反应: 常用试剂包括卤化剂、亲核试剂和碱。条件通常涉及有机溶剂和控制温度。

氧化反应: 可以在酸性或碱性条件下使用高锰酸钾或三氧化铬等试剂。

还原反应: 常用还原剂包括氢化铝锂或硼氢化钠.

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以导致形成NAV 26的各种衍生物,而氧化和还原反应可以改变化合物中存在的官能团 .

科学研究应用

NAV 26在科学研究中具有广泛的应用范围:

化学: 用作工具化合物来研究电压门控钠通道的功能。

生物学: 有助于理解Nav1.7通道在细胞过程中的作用。

医学: 由于其对Nav1.7通道的选择性抑制,因此有望成为疼痛管理的治疗剂。

作用机制

NAV 26通过选择性阻断Nav1.7钠通道发挥作用。该通道对于神经元中动作电位的启动和传播至关重要。通过抑制该通道,NAV 26降低了神经元的兴奋性,从而减轻疼痛。 分子靶标包括Nav1.7通道的电压感应域和孔区 .

相似化合物的比较

类似化合物

维克托格林: 另一种具有广谱活性的Nav1.7阻断剂。

PF-05089771: Nav1.7的小分子抑制剂。

TV-45070: 一种用于疼痛管理的Nav1.7抑制剂

NAV 26的独特性

NAV 26的独特之处在于它对Nav1.7通道比其他钠通道(如Nav1.5和hERG通道)具有更高的选择性。 这种选择性降低了脱靶效应的可能性,使其成为疼痛研究和潜在治疗应用的有希望的候选药物 .

属性

IUPAC Name |

2-(oxan-4-yl)-3-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4/c23-22(24,25)31-16-7-5-14(6-8-16)13-26-20(28)19-17-3-1-2-4-18(17)21(29)27(19)15-9-11-30-12-10-15/h1-8,15,19H,9-13H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGMZCVSHDKQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NAV 26 impact pain signaling, and what were the key findings in the provided research papers?

A1: NAV 26 is a selective blocker of the voltage-gated sodium channel Nav1.7. [, ] These channels play a crucial role in transmitting pain signals within the nervous system. By blocking Nav1.7, NAV 26 inhibits the propagation of these signals, ultimately reducing pain perception.

- Involvement in Inflammatory Pain: In a study using Speke's hinge-back tortoises, NAV 26 demonstrated a significant reduction in pain-related behaviors induced by formalin and capsaicin, both of which are associated with inflammatory pain. []

- Synergistic Effects: Research in a murine model of cancer-induced bone pain revealed that combining NAV 26 with a dual enkephalinase inhibitor (PL265) produced a synergistic antihyperalgesic effect. [] This suggests that targeting multiple pain pathways simultaneously could enhance pain relief.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

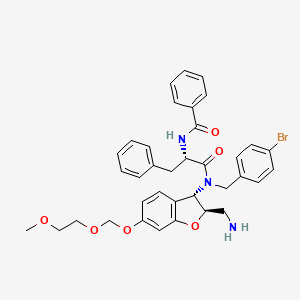

![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)